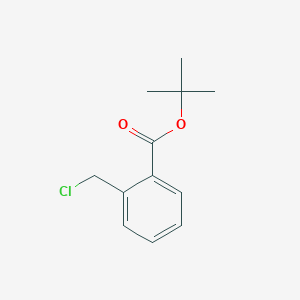

Tert-butyl 2-(chloromethyl)benzoate

説明

Tert-butyl 2-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . It is used in scientific research and has diverse applications including drug synthesis, polymerization reactions, and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl 2-(chloromethyl)benzoate involves a preparation method that includes adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is added in organic solvent, cooled to -10~10°C and dropped thionyl chloride, stirred and dropped potassium tert-butoxide, naturally heated to room temperature and stirred, and desolventized to obtain the final product .

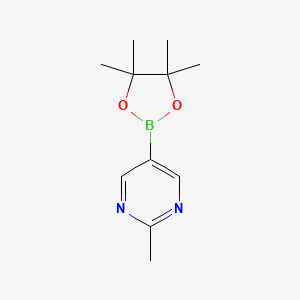

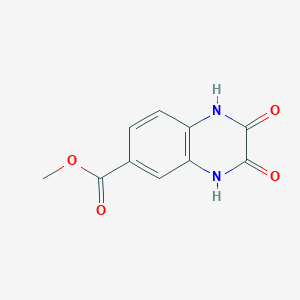

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(chloromethyl)benzoate contains a total of 30 bonds; 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .

Chemical Reactions Analysis

Tert-butyl 2-(chloromethyl)benzoate can be synthesized via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times . Various derivatives of tert-butyl peresters can be synthesized by this pathway in good to excellent yields .

Physical And Chemical Properties Analysis

Tert-butyl 2-(chloromethyl)benzoate has a molecular weight of 226.70 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned for Tert-butyl 2-(chloromethyl)benzoate in the retrieved sources.

科学的研究の応用

Synthesis of Anticancer Drug Intermediates

Tert-butyl 2-(chloromethyl)benzoate: is utilized in the synthesis of intermediates for anticancer drugs . The compound serves as a precursor in the preparation of 4-chloromethyl benzoic acid t-butyl ester, which is significant in the development of treatments for cancer. This process highlights the compound’s role in the pharmaceutical industry, particularly in the ongoing battle against cancer.

Protective Groups in Organic Synthesis

In organic chemistry, Tert-butyl 2-(chloromethyl)benzoate is used as a protective group for carboxylic acids . The tert-butyl ester group protects the carboxylic acid from various reactions, and can later be removed under mild conditions. This application is crucial in multi-step synthetic processes where selective reactivity is required.

Material Science Research

The compound finds applications in material science, where it is used to modify the properties of materials at a molecular level . Researchers can use it to introduce chloromethyl groups into polymers, thereby altering their physical properties, such as thermal stability and solubility.

Chemical Synthesis

Tert-butyl 2-(chloromethyl)benzoate: is a valuable reagent in chemical synthesis, providing a pathway to synthesize a variety of chemical structures . It is particularly useful in constructing complex molecules with precise functional group placement, which is essential in the development of new chemicals and materials.

Chromatography

This compound can be used in the field of chromatography as a standard or reference compound . Its distinct chemical properties allow it to serve as a benchmark for identifying and quantifying other compounds in a mixture.

Analytical Chemistry

In analytical chemistry, Tert-butyl 2-(chloromethyl)benzoate is used for method development and calibration of analytical instruments . Its known purity and stability make it an ideal candidate for ensuring the accuracy and precision of analytical measurements.

Intermediate for Antitumor Drugs

As an intermediate for antitumor drugs, this compound has shown potential in the synthesis of downstream antitumor drugs that exhibit significant cytotoxicity against human tumor cells . This application is particularly promising in the search for more effective cancer therapies.

Conversion to Other Functional Groups

Tert-butyl 2-(chloromethyl)benzoate: can be converted to other functional groups, such as acid chlorides, through reactions with reagents like SOCl2 . This transformation is useful in further chemical modifications and the synthesis of a wide range of organic compounds.

Safety And Hazards

Tert-butyl 2-(chloromethyl)benzoate is a corrosive liquid . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

tert-butyl 2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSCJKVLGWWQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640489 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(chloromethyl)benzoate | |

CAS RN |

950603-44-8 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

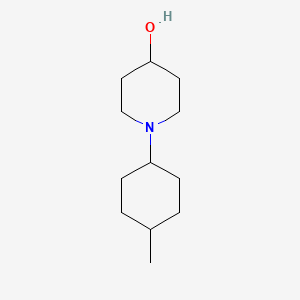

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

![5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B1371756.png)

![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)